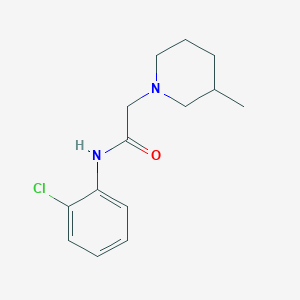
N-(2-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide
描述
N-(2-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide, commonly known as CPCA, is a synthetic compound that belongs to the class of piperidine derivatives. CPCA has been studied extensively for its potential use in scientific research due to its unique properties and mechanism of action.
作用机制
CPCA works by binding to the sigma receptor, which is a type of receptor found in the central nervous system. The sigma receptor is involved in various physiological processes, including pain perception, memory, and mood regulation. By binding to the sigma receptor, CPCA can modulate the activity of the receptor and affect these physiological processes.
Biochemical and Physiological Effects:
CPCA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters involved in mood regulation. CPCA has also been shown to have analgesic effects, reducing pain perception in animal models.
实验室实验的优点和局限性
One advantage of using CPCA in lab experiments is its specificity for the sigma receptor. This allows researchers to study the effects of modulating the sigma receptor without affecting other receptors in the central nervous system. However, one limitation of using CPCA is its potential toxicity. Studies have shown that high doses of CPCA can be toxic to cells and may cause cell death.
未来方向
There are several future directions for the study of CPCA. One area of research is the potential use of CPCA in the treatment of depression and anxiety. Studies have shown that CPCA has antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential use in humans. Another area of research is the development of new sigma receptor ligands based on the structure of CPCA. These ligands may have improved specificity and efficacy compared to CPCA and may have potential therapeutic applications in the future.
In conclusion, CPCA is a synthetic compound that has been studied extensively for its potential use in scientific research. Its unique properties and mechanism of action make it a valuable tool in studying the central nervous system. While there are limitations to its use, further research into the potential therapeutic applications of CPCA and the development of new sigma receptor ligands based on its structure may lead to new treatments for various neurological disorders.
科学研究应用
CPCA has been used in scientific research for its potential use as a tool in studying the central nervous system. It has been shown to have an affinity for the sigma receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. CPCA has also been studied for its potential use in the treatment of various neurological disorders, including depression and anxiety.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-5-4-8-17(9-11)10-14(18)16-13-7-3-2-6-12(13)15/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORGWDDYMPFXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422504.png)



![N-(1-phenylethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422522.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422529.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4422532.png)
![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4422540.png)





![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4422594.png)